![molecular formula C16H22N2O3S B2931545 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235683-31-4](/img/structure/B2931545.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide” is a compound that is related to a class of compounds known as tricyclic amine compounds . These compounds are used as inhibitors of cyclin-dependent kinase 2 (CDK2) for treating cancer . The preferred compounds in this class include N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-lH-imidazo[4,5-h]quinazolin-8-amine and the corresponding 6,8-dihydro-5H-pyrazolo[3,4-h]quinazolin-2-amine .
Wissenschaftliche Forschungsanwendungen
Structure and Activity Relationships
- Structural Determination : The crystal structure of related cinnamamide derivatives like 3,4-methylenedioxy-cinnamoyl piperidide, used in clinical antiepileptic treatments, has been elucidated, emphasizing the significance of structural determinations of cinnamamides (Lin & Shen, 1982).
- Structure-Activity Relationship Studies : Piperine, the active ingredient in a traditional epilepsy treatment, led to the development of N-(3,4-methylenedioxy-cinnamoyl)-piperidine, with modifications enhancing its anticonvulsant activity. This highlights the importance of structural modifications in enhancing biological activities (Li & Wang, 1995).
Pharmacological Applications
- Phospholipase A2 Inhibition : Certain benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2, indicating potential applications in cardiovascular diseases (Oinuma et al., 1991).
- Central Nervous System Disorders : N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown potential as selective 5-HT7 receptor antagonists, indicating their use in treating CNS disorders (Canale et al., 2016).
Material Science Applications
- Ionic Liquid Electrolytes : N-methyl-N-butyl-piperidinium bis(trifluoromethanesulfonyl) imide, a novel room temperature ionic liquid, shows promise in improving the dischargeability and reversibility of sulfur cathodes in batteries, suggesting its use in energy storage technologies (Yuan et al., 2006).
Wirkmechanismus
Target of Action
The compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide, also known as (2E)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide, is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various targets depending on their specific structure . For example, some piperidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle .
Biochemical Pathways
If the compound acts as a cdk inhibitor, it could affect cell cycle regulation and potentially have antitumor activity .
Result of Action
If the compound acts as a cdk inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest, which could have antitumor effects .
Eigenschaften
IUPAC Name |
(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,17,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOYMXEJWEXMR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.